4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688210
InChI: InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13/h5-7H,4,14H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide

CAS No.:

Cat. No.: VC17688210

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide -

Specification

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
IUPAC Name 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide
Standard InChI InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13/h5-7H,4,14H2,1-3H3,(H,15,16)
Standard InChI Key OKZWALVNLSMRLX-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide consists of a benzamide core substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a 2-methylbutan-2-yl group attached to the nitrogen atom. This configuration confers distinct steric and electronic properties. The 2-methylbutan-2-yl group, a branched alkyl chain, enhances lipophilicity, potentially improving membrane permeability in biological systems .

Key Physicochemical Parameters

While explicit data for this compound are scarce, analogous benzamides provide insights:

PropertyValue (Analogous Compounds)Source Compound
Molecular Weight~277–300 g/mol
Melting Point146–148°C
SolubilityLow in water, moderate in ethanol
pKa~0.42 (acidic), ~9.71 (basic)

The chlorine substituent at the 2-position likely increases stability against metabolic degradation, while the amino group at the 4-position may facilitate hydrogen bonding with biological targets .

Synthetic Methodologies

The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can be inferred from protocols used for structurally related benzamides. A common approach involves multi-step reactions starting from substituted benzoic acids or their derivatives.

Example Synthetic Route

  • Chlorination and Amination:

    • 2-Chloro-4-nitrobenzoic acid is subjected to amidation with 2-methylbutan-2-amine under coupling agents like EDCI/HOBt.

    • Reduction of the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) .

  • Purification:

    • Crude product is purified via recrystallization from ethanol or chromatography .

Industrial-scale synthesis would require optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. For instance, refluxing in ethanol with piperidine as a catalyst has been effective for similar benzamide syntheses .

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, chloro-substituted benzamides are investigated as herbicides and fungicides. The chlorine atom enhances binding to plant-specific enzymes, while the alkyl group improves environmental persistence .

Comparative Analysis with Structural Analogs

The compound’s activity and solubility are influenced by its substituents. Below is a comparison with related benzamides:

CompoundStructural FeaturesKey Differences
4-Amino-N-(tert-butyl)benzamidetert-butyl groupHigher lipophilicity, lower solubility
4-Chloro-N-(isopropyl)benzamideIsopropyl groupAltered metabolic stability
MetoclopramideDiethylaminoethyl side chainEnhanced dopamine receptor affinity

The 2-methylbutan-2-yl group in the target compound balances lipophilicity and steric bulk, potentially offering a unique pharmacokinetic profile .

Research Gaps and Future Directions

Despite its potential, limited empirical data exist for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide. Critical research priorities include:

  • Crystallographic Studies: To resolve its three-dimensional structure and intermolecular interactions .

  • In Vivo Toxicity Profiling: Assessing acute and chronic toxicity in model organisms.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

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